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Compound of Interest

Compound Name: N-Formyl Thyroxine-13C6

CAS No.: 1346604-89-4

Cat. No.: B585452

Get Quote

The synthesis of N-Formyl Thyroxine-¹³C₆ is best approached through a convergent strategy.

This minimizes the number of steps performed on the expensive isotopically labeled material,

thereby maximizing overall yield and isotopic enrichment. Our pathway hinges on the synthesis

of two key fragments, which are then coupled to form the thyroxine backbone, followed by final

functionalization.

The core logic of this pathway is illustrated below:
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Figure 1. Convergent synthetic workflow for N-Formyl Thyroxine-¹³C₆.
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Caption: Figure 1. Convergent synthetic workflow for N-Formyl Thyroxine-¹³C₆.

Synthesis of Key Intermediates
Intermediate A: Protected L-Tyrosine-¹³C₆
The synthesis begins with commercially available L-Tyrosine-¹³C₆. To prevent unwanted side

reactions during the subsequent coupling and iodination steps, the amine, carboxylic acid, and

phenol functional groups must be protected.
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Expertise & Causality: The Boc (tert-butyloxycarbonyl) group is selected for the amine due to

its stability in a wide range of conditions and its clean removal under acidic conditions. The

benzyl (Bn) ether for the phenol and the methyl ester for the carboxylic acid provide robust

protection that can be removed simultaneously in a later hydrogenolysis step. This

orthogonal protection strategy is crucial for synthetic efficiency.

Protocol 1: Protection of L-Tyrosine-¹³C₆

Esterification: Suspend L-Tyrosine-¹³C₆ (1.0 eq) in anhydrous methanol. Cool the suspension

to 0°C in an ice bath. Bubble dry HCl gas through the suspension with vigorous stirring for 2-

3 hours, or add thionyl chloride (1.2 eq) dropwise. Monitor the reaction by TLC until the

starting material is consumed. Remove the solvent under reduced pressure to yield the

methyl ester hydrochloride.

Boc Protection: Dissolve the crude methyl ester hydrochloride in a 1:1 mixture of dioxane

and water. Add sodium bicarbonate (3.0 eq) and then di-tert-butyl dicarbonate (Boc₂O, 1.1

eq). Stir vigorously at room temperature overnight. Extract the product with ethyl acetate,

wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-Tyr-OMe-

¹³C₆.

Benzylation: Dissolve the product from the previous step in anhydrous DMF. Add potassium

carbonate (1.5 eq) and benzyl bromide (1.2 eq). Heat the mixture to 60°C and stir for 4-6

hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. The

organic layer is washed, dried, and concentrated. The crude product is purified by column

chromatography (silica gel, hexane:ethyl acetate gradient) to yield Boc-Tyr(OBn)-OMe-¹³C₆.

Intermediate B: 3,5-Diiodo-4-hydroxyphenylpyruvic acid
This intermediate provides the second aromatic ring of the thyroxine structure.

Expertise & Causality: The iodination of 4-hydroxyphenylpyruvic acid is achieved using an

electrophilic iodinating agent. Iodine monochloride (ICl) is a highly effective and

regioselective reagent for this transformation, preferentially iodinating the positions ortho to

the strongly activating hydroxyl group.

Protocol 2: Iodination
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Dissolve 4-hydroxyphenylpyruvic acid (1.0 eq) in glacial acetic acid.

In a separate flask, prepare a solution of iodine monochloride (2.2 eq) in glacial acetic acid.

Add the ICl solution dropwise to the solution of the starting material at room temperature with

constant stirring.

Stir the reaction mixture for 12-16 hours. A precipitate will form as the reaction progresses.

Filter the solid product, wash thoroughly with cold water to remove acetic acid, and then with

a small amount of cold ethanol.

Dry the product under vacuum to yield 3,5-Diiodo-4-hydroxyphenylpyruvic acid.

Core Assembly: The Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers,

the core structure of thyroxine. This reaction involves the copper-catalyzed coupling of an aryl

halide with a phenol.

Expertise & Causality: We employ an activated copper powder (e.g., "Gattermann" copper)

to ensure high reactivity. A high-boiling point, polar aprotic solvent like DMF or N-methyl-2-

pyrrolidone (NMP) is used to facilitate the reaction, which often requires elevated

temperatures. The presence of a base, such as potassium carbonate, is essential to

deprotonate the phenol, forming the active nucleophile.

Protected L-Tyrosine-¹³C₆

(Phenol)

Protected Thyroxine-¹³C₆ Backbone
(Diaryl Ether)

Diiodinated Aryl Pyruvate
(Aryl Iodide)

Copper Catalyst (Cu)

 Catalyzes 

Base (K₂CO₃)

 Deprotonates 

Figure 2. Key components of the Ullmann Condensation reaction.
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Caption: Figure 2. Key components of the Ullmann Condensation reaction.

Protocol 3: Diaryl Ether Formation

To a flame-dried flask under an inert atmosphere (argon or nitrogen), add Intermediate A

(Boc-Tyr(OBn)-OMe-¹³C₆, 1.0 eq), Intermediate B (3,5-Diiodo-4-hydroxyphenylpyruvic acid,

1.1 eq), activated copper powder (1.5 eq), and anhydrous potassium carbonate (2.0 eq).

Add anhydrous NMP as the solvent.

Heat the reaction mixture to 140-160°C and stir vigorously for 24-48 hours. Monitor the

reaction progress by LC-MS.

After completion, cool the mixture to room temperature and filter through a pad of Celite to

remove the copper and inorganic salts.

Dilute the filtrate with water and extract with ethyl acetate.

Wash the combined organic layers with aqueous ammonium chloride solution (to remove

residual copper), followed by brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to yield the protected thyroxine-¹³C₆

backbone.

Final Modifications: Deprotection and N-Formylation
Global Deprotection

Expertise & Causality: A single, efficient step is used to remove all three protecting groups.

Catalytic hydrogenolysis with palladium on carbon (Pd/C) will simultaneously cleave the

benzyl ether and reduce the pyruvic acid side chain to the desired alanine structure, while

the acidic conditions generated will cleave the Boc group.
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Protocol 4: Hydrogenolysis and Deprotection

Dissolve the purified, protected thyroxine-¹³C₆ backbone in a mixture of methanol and acetic

acid (e.g., 10:1 v/v).

Add 10% Palladium on carbon (10% w/w) to the solution.

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at

40-50 psi.

Stir vigorously at room temperature for 12-24 hours.

Once the reaction is complete (monitored by LC-MS), carefully filter the catalyst through

Celite.

Concentrate the filtrate under reduced pressure to yield crude Thyroxine-¹³C₆. This can be

purified by preparative HPLC if necessary.

N-Formylation
Expertise & Causality: The final step is the formylation of the primary amine. A mixed

anhydride method using formic acid and acetic anhydride is a classic, high-yielding

procedure. This method generates a highly reactive formylating agent in situ. The reaction is

typically performed at low temperatures to control reactivity.

Protocol 5: N-Formylation

Prepare the formylating reagent: Cool acetic anhydride (3.0 eq) to 0°C. Add formic acid (4.0

eq) dropwise with stirring, keeping the temperature below 10°C. Stir the mixture at room

temperature for 1-2 hours to allow for the formation of the mixed anhydride.

Dissolve the purified Thyroxine-¹³C₆ (1.0 eq) in formic acid at 0°C.

Slowly add the pre-formed mixed anhydride reagent to the thyroxine solution.

Allow the reaction to stir at room temperature for 2-4 hours.

Quench the reaction by slowly adding ice-cold water.
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The product, N-Formyl Thyroxine-¹³C₆, will often precipitate. It can be collected by filtration,

washed with cold water, and dried under vacuum.

Further purification can be achieved by recrystallization or preparative HPLC.

Data Summary and Characterization
Final product identity and purity must be confirmed by a suite of analytical techniques.

Parameter Technique Expected Result

Identity Confirmation
High-Resolution Mass

Spectrometry (HRMS)

Calculated m/z for

C₁₆H₁₀¹³C₆I₄NO₅ should match

the observed value.

Isotopic Enrichment Mass Spectrometry (MS)

M+6 should be the base peak,

with isotopic distribution

confirming >98% ¹³C₆

incorporation.

Chemical Purity HPLC-UV
>98% purity at a relevant

wavelength (e.g., 225 nm).

Structural Confirmation ¹H and ¹³C NMR

Spectra should be consistent

with the N-Formyl Thyroxine

structure, with characteristic

shifts for the formyl proton and

carbon.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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